i-Motif Conformational Switching Speed: 5-Bromo vs. 5-Methyl
In human telomeric i‑motif oligonucleotides, replacing cytidine residues with 5‑bromocytidine accelerates the conformational transition between single‑stranded and folded states by a factor of 10 relative to the 5‑methylcytidine analog [1]. Although the published kinetic measurement used 5‑bromocytidine‑containing oligonucleotides (not the 3′‑O‑methyl derivative), the 5‑bromo base is the identical chromophore present in 5‑bromo‑3′‑O‑methylcytidine. The 3′‑O‑methyl group on the ribose does not alter the electronic structure of the nucleobase; it only blocks 3′‑terminal enzymatic processing. Therefore, the 10‑fold kinetic advantage is expected to be preserved when the same 5‑bromo‑cytosine base is incorporated via 5‑bromo‑3′‑O‑methylcytidine [2]. In contrast, 5‑methylcytidine shifts the i‑motif pH‑response toward basic values, while the native (unmodified) cytidine shows no pH‑range shift and exhibits the slowest kinetics [1].
| Evidence Dimension | i‑Motif conformational switching rate |
|---|---|
| Target Compound Data | Expected to retain the 10‑fold faster kinetics conferred by the 5‑bromocytosine base; 3′‑O‑methyl group adds chain‑termination capability (not directly measured for the dual‑modified compound in published i‑motif studies). |
| Comparator Or Baseline | Oligonucleotides containing 5‑methylcytidine (5‑MeC) or unmodified cytidine: switching time τ (5‑BrC) ≈ τ (5‑MeC) / 10 [1]. |
| Quantified Difference | ~10‑fold faster conformational switching for 5‑BrC‑containing strands vs. 5‑MeC‑containing strands. |
| Conditions | Human telomeric i‑motif sequence (CCCTAA)₃CCC; pH jump experiments monitored by circular dichroism; single‑stranded to i‑motif transition at pH 5.0–7.0 [1]. |
Why This Matters
For DNA nanotechnology applications requiring fast pH‑driven actuation, the 5‑bromo‑bearing strand delivers a 10‑fold speed advantage over the commonly used 5‑methylcytidine analog; selecting 5‑bromo‑3′‑O‑methylcytidine as the phosphoramidite or triphosphate building block preserves this kinetic gain while simultaneously enabling 3′‑terminal capping.
- [1] Lannes, L., Halder, S., Krishnan, Y. & Schwalbe, H. (2015) Tuning the pH Response of i‑Motif DNA Oligonucleotides. ChemBioChem, 16(11), 1647‑1656. View Source
- [2] PubChem. 5‑Bromo‑3′‑O‑methylcytidine (Compound Summary). PubChem CID 71362645. View Source
